Ethyl 1-ethylaziridine-2-carboxylate

Description

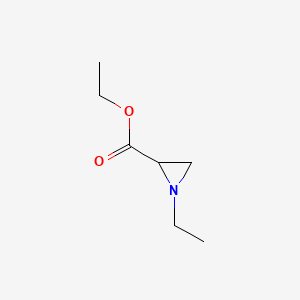

Structure

2D Structure

3D Structure

Properties

CAS No. |

131389-76-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.186 |

IUPAC Name |

ethyl 1-ethylaziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-8-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

QXYIEFODFCALMU-UHFFFAOYSA-N |

SMILES |

CCN1CC1C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 1 Ethylaziridine 2 Carboxylate

Catalytic Strategies for Aziridine (B145994) Ring Construction

The formation of the strained three-membered aziridine ring is a cornerstone of modern synthetic chemistry. Catalytic approaches are paramount in achieving this transformation efficiently and under mild conditions. These methods typically involve the reaction of a carbene or nitrene precursor with an imine or an olefin. For the synthesis of ethyl 1-ethylaziridine-2-carboxylate, this often involves the reaction between a C2 source, like ethyl diazoacetate, and a C-N component, such as an imine derived from ethylamine.

Transition Metal-Catalyzed Aziridination Reactions

Transition metal catalysis is a powerful tool for constructing aziridines. researchgate.netnih.govnih.gov These reactions often proceed via the formation of a metal-carbene or metal-nitrene intermediate, which then undergoes cyclization.

One of the most effective strategies involves the reaction of imines with diazo compounds, where the carbene fragment is transferred to the C=N double bond. researchgate.netillinois.edu For the synthesis of this compound, a plausible route is the reaction of an N-ethyl-substituted imine with ethyl diazoacetate, catalyzed by various transition metal complexes, particularly those of copper and rhodium. researchgate.net The metal catalyst activates the diazoacetate to form a metal-carbenoid, which then reacts with the imine.

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer. The choice of catalyst can influence the yield and stereoselectivity of the reaction. Similarly, copper complexes, often in combination with specific ligands, can catalyze this transformation. researchgate.net The reaction of unactivated alkenes with nitrene precursors, catalyzed by rhodium(III) or cobalt(II) complexes, also provides a pathway to N-substituted aziridines, showcasing the versatility of transition metals in this field. nih.govnih.gov

Table 1: Representative Transition Metal Catalysts for Aziridination

| Catalyst System | Reactants | Product Type | Ref. |

|---|---|---|---|

| Cu(I)/Bis(oxazoline) | Imine + Ethyl Diazoacetate | cis-Aziridine-2-carboxylate | researchgate.net |

| Rh₂(OAc)₄ | Imine + Ethyl Diazoacetate | trans-Aziridine | researchgate.net |

| Rh(III) Indenyl Complex | Alkene + Hydroxylamine derivative | N-Substituted Aziridine | nih.gov |

Organocatalytic Approaches to N-Alkyl Aziridine Formation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals. nih.gov These reactions are catalyzed by small organic molecules. For the formation of N-alkyl aziridines, organocatalytic methods often involve the activation of one of the reactants through the formation of a reactive intermediate, such as an ylide.

A common organocatalytic approach is the aza-Corey-Chaykovsky reaction. In this method, a sulfur ylide, generated from a sulfide (B99878) and a carbene precursor or via deprotonation of a sulfonium (B1226848) salt, reacts with an imine to furnish the aziridine ring. Chiral phase-transfer catalysts or chiral sulfides can be employed to achieve enantioselectivity.

Another strategy involves the use of chiral Brønsted acids or bases to catalyze the addition of nucleophiles to imines or the reaction of Michael acceptors like ethyl acrylate (B77674) with nitrogen sources. nih.gov For instance, a chiral phosphoric acid could activate an N-ethyl imine towards nucleophilic attack by a stabilized ylide, leading to the formation of the aziridine ring with stereocontrol. While specific examples for this compound are not extensively documented, the general principles of organocatalytic aziridination are well-established and applicable. nih.govoaepublish.com

Lewis Acid-Mediated Syntheses

Lewis acids play a crucial role in catalyzing aziridination reactions, primarily by activating the imine component towards nucleophilic attack. researchgate.netthieme-connect.de The coordination of the Lewis acid to the imine nitrogen lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with a carbene precursor like ethyl diazoacetate.

A variety of Lewis acids have been shown to be effective, including scandium triflate (Sc(OTf)₃), copper(II) triflate (Cu(OTf)₂), and boron trifluoride etherate (BF₃·OEt₂). researchgate.netrsc.org The reaction of an N-substituted α-imino ester with trimethylsilyldiazomethane, catalyzed by chiral Lewis acid complexes, demonstrates a powerful approach to catalytic, enantioselective aziridination. researchgate.net

Furthermore, solid acid catalysts like Montmorillonite K-10 have been successfully used for the highly diastereoselective synthesis of cis-aziridines from imines and ethyl diazoacetate. thieme-connect.de This heterogeneous catalysis approach offers advantages such as ease of catalyst separation and recycling. The reaction proceeds at room temperature with excellent yields and selectivity. thieme-connect.de

Asymmetric Synthesis and Stereocontrol

Controlling the stereochemistry at the C2 and C3 positions of the aziridine ring is a significant challenge in synthesis. Advanced methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Formation of Chiral Aziridines

The synthesis of enantioenriched aziridines is of great interest as they are valuable chiral building blocks. Catalytic asymmetric aziridination is the most direct approach to access these molecules. nih.govnih.gov This is typically achieved by using a chiral catalyst, which can be a transition metal complex with a chiral ligand or a chiral organocatalyst.

For transition metal-catalyzed reactions, the use of chiral ligands, such as chiral bis(oxazolines) (BOX) with copper catalysts or planar chiral rhodium indenyl catalysts, can induce high levels of enantioselectivity in the aziridination of olefins or imines. researchgate.netnih.gov For example, cobalt(II) complexes of D₂-symmetric chiral porphyrins have proven highly effective for the enantioselective aziridination of alkenes with various azides as the nitrene source. nih.gov

In organocatalysis, chiral Brønsted acids or phase-transfer catalysts can be used to control the stereochemical outcome. The key is the formation of a chiral, non-covalent complex between the catalyst and one of the substrates, which directs the approach of the second reactant from a specific face.

Diastereoselective Control in Aziridine-2-carboxylate (B8329488) Synthesis

When the aziridine ring is formed from prochiral precursors, controlling the relative stereochemistry (diastereoselectivity) is crucial. This is often accomplished by using a chiral auxiliary attached to one of the reactants.

A highly effective method for the diastereoselective synthesis of aziridine-2-carboxylates is the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters. organic-chemistry.orgresearchgate.netlookchem.com The chiral N-tert-butanesulfinyl group acts as a powerful stereodirecting group. The reaction of an N-tert-butanesulfinyl imine with a sulfur ylide proceeds with high diastereoselectivity, allowing for the synthesis of a single diastereomer of the aziridine product. The sulfinyl group can be readily cleaved under acidic conditions after the reaction.

Another powerful technique is the Reformatsky-type aza-Darzens reaction. The reaction of ethyl dibromofluoroacetate with imines using zinc metal can produce 2-fluoroaziridine-2-carboxylates with high diastereoselectivity. nih.gov While this specific example introduces a fluorine atom, the underlying principle of a metal-enolate reacting with an imine followed by intramolecular cyclization is a general strategy for diastereoselective aziridine synthesis.

Table 2: Methods for Stereoselective Aziridine-2-carboxylate Synthesis

| Method | Key Feature | Stereocontrol | Product Example | Ref. |

|---|---|---|---|---|

| Aza-Corey-Chaykovsky | N-tert-butanesulfinyl imine | High Diastereoselectivity (>97:3 dr) | α-Quaternary aziridine-2-carboxylate | organic-chemistry.org |

| Catalytic Aziridination | Chiral Rh(III) Indenyl Catalyst | High Enantioselectivity (up to 96:4 e.r.) | Enantioenriched N-substituted aziridine | nih.gov |

| Catalytic Aziridination | Chiral Co(II) Porphyrin | High Enantioselectivity | Enantioenriched N-aryl aziridine | nih.gov |

Kinetic Resolution Techniques for Enantiopure Aziridines

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org In the context of aziridines, kinetic resolution offers a viable pathway to obtaining enantiopure forms of compounds like this compound.

Recent advancements have demonstrated the utility of copper-hydride-catalyzed kinetic resolution for the asymmetric synthesis of N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org This method has shown high diastereoselectivity (>20:1) and enantioselectivity (up to 94%). chemrxiv.org The process involves the use of a chiral ligand in conjunction with a copper catalyst to preferentially reduce one enantiomer of a racemic 2H-azirine-2-carboxylate, leaving the other enantiomer in high enantiomeric excess. chemrxiv.org While this specific methodology has been detailed for N-H aziridines, the principles can be adapted for N-alkylated aziridines like this compound.

Another approach involves the use of chiral acyl-transfer catalysts in the asymmetric esterification of racemic alcohols. This has been successfully applied to the kinetic resolution of racemic α-hydroxyphosphonates, achieving high selectivity factors. nih.gov Such catalytic systems could potentially be adapted for the resolution of racemic precursors to this compound.

The table below summarizes key aspects of kinetic resolution techniques applicable to the synthesis of enantiopure aziridines.

| Kinetic Resolution Technique | Catalyst/Reagent System | Key Features | Potential Application to this compound |

| Copper-Hydride Catalyzed Reduction | Copper-hydride with chiral ligands | High diastereoselectivity and enantioselectivity for N-H aziridines. chemrxiv.org | Adaptation for N-ethylated azirine precursors. |

| Asymmetric Acylation | Chiral acyl-transfer catalysts (e.g., (R)-benzotetramisole) | Effective for resolving racemic alcohols and amines. semanticscholar.org | Resolution of racemic precursors containing hydroxyl or amino groups. |

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complexes | High enantiomeric excess for both recovered epoxide and diol product. wikipedia.org | Resolution of epoxides that are precursors to aziridines. |

Novel Ring-Forming Reactions

The construction of the aziridine ring is a critical step in the synthesis of this compound. Novel ring-forming reactions offer more efficient and versatile routes compared to traditional methods.

A promising, though less documented, pathway to N-substituted aziridine-2-carboxylates involves the reaction of α-aminonitriles with diazo compounds like ethyl diazoacetate. Ethyl diazoacetate is a well-established reagent for generating carbenes, which can then participate in cyclopropanation and, by extension, aziridination reactions. wikipedia.org The reaction of ethyl diazoacetate with imines, catalyzed by a Lewis acid or a transition metal, is a known method for aziridine synthesis. An analogous reaction could be envisioned where an α-aminonitrile serves as the precursor to the imine functionality.

The synthesis of ethyl diazoacetate itself can be achieved by the reaction of ethyl glycinate (B8599266) hydrochloride with sodium nitrite (B80452) in an acidic aqueous medium. orgsyn.org This reagent can then be used in subsequent reactions. For instance, it has been shown to react with 2-aminopyridines to yield 2-carbethoxymethylaminopyridines. chimia.ch This highlights its reactivity towards amino groups, which is a key step in the potential reaction with α-aminonitriles.

The intramolecular cyclization of haloamines is a classical and effective method for the synthesis of aziridines. This approach typically involves the deprotonation of a β-haloamine with a base, followed by an intramolecular nucleophilic substitution to form the aziridine ring.

A well-established method for synthesizing N-substituted aziridine-2-carboxylates is the Gabriel-Cromwell reaction. nih.gov This involves the reaction of an α,β-dihalopropionate, such as ethyl α,β-dibromopropionate, with a primary amine. In the case of this compound, the reaction would utilize ethylamine. The reaction of alkyl α,β-dibromopropionates with chiral benzylamines has been used to synthesize optically active alkyl 1-alkylaziridine-2-carboxylates. rsc.org

The table below outlines the starting materials and general conditions for these ring-forming reactions.

| Reaction Type | Starting Material 1 | Starting Material 2 | General Conditions |

| Reaction with Diazoacetate | N-ethyl-α-aminonitrile | Ethyl diazoacetate | Lewis acid or transition metal catalyst |

| Cyclization of Haloamines | Ethyl α,β-dihalopropionate | Ethylamine | Base (e.g., triethylamine) nih.gov |

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving atom economy.

Performing reactions in water or without a solvent can significantly reduce the use of volatile organic compounds (VOCs). Water is considered an ideal green solvent due to its non-toxic and non-flammable nature. nih.gov Microwave-assisted organic synthesis in aqueous media has emerged as a powerful technique for accelerating reactions and improving yields. nih.govnih.gov For example, the synthesis of various heterocyclic compounds has been successfully achieved in water under microwave irradiation. nih.gov The reaction of esters with hydrazine (B178648) hydrate (B1144303) to form hydrazides can be carried out under solvent-free conditions using microwave irradiation. mdpi.comresearchgate.net These green approaches could be applied to steps in the synthesis of this compound, such as the initial formation of precursors or the final cyclization step.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu Reactions with high atom economy are desirable as they generate less waste. Rearrangement and addition reactions are inherently 100% atom-economic. scranton.edu

In the context of synthesizing this compound, routes that favor addition and cyclization reactions over substitution and elimination reactions would have a higher atom economy. For example, the direct addition of a carbene (generated from ethyl diazoacetate) to an imine (formed in situ from an α-aminonitrile) would be a highly atom-economic route to the aziridine ring. The cyclization of haloamines, while effective, generates a salt byproduct, which lowers the atom economy.

The table below summarizes the green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example |

| Solvent-Free/Aqueous Reactions | Use of water as a solvent or no solvent. | Microwave-assisted cyclization in an aqueous medium. nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. scranton.edu | Direct aziridination via carbene addition to an imine. |

Reactivity and Mechanistic Investigations of Ethyl 1 Ethylaziridine 2 Carboxylate

Nucleophilic Ring-Opening Reactions

The high ring strain of the aziridine (B145994) ring makes it susceptible to cleavage by nucleophiles. However, N-alkyl aziridines are generally less reactive than their N-acyl or N-sulfonyl counterparts and often require activation for the ring-opening to proceed efficiently. mdpi.commdpi.comic.ac.ukfrontiersin.org The reaction involves the attack of a nucleophile on one of the ring's carbon atoms (C2 or C3), leading to the cleavage of a carbon-nitrogen bond.

The ring-opening of asymmetrically substituted aziridines like Ethyl 1-ethylaziridine-2-carboxylate can theoretically yield two different regioisomeric products, resulting from nucleophilic attack at either the C2 or C3 position. The outcome of this process is governed by a combination of steric, electronic, and reaction-condition-dependent factors. nih.govfrontiersin.org

Attack at C2: This position is electronically activated by the electron-withdrawing ethyl carboxylate group, which can stabilize a partial negative charge in the transition state. However, the C2 position is also more sterically hindered due to the presence of this same substituent.

Attack at C3: This position is less sterically hindered, making it a more accessible site for bulky nucleophiles.

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. This mechanism dictates that the nucleophile will attack from the face opposite to the C-N bond, resulting in a complete inversion of stereochemistry at the center of attack. The regioselectivity in SN2 reactions is primarily controlled by sterics, favoring attack at the less substituted C3 position. In cases where the aziridine is activated by an acid, the reaction may develop more SN1 character, with a buildup of positive charge on the ring carbons. In such scenarios, electronic factors become more influential, and attack may be directed to the C2 position where the positive charge is better stabilized by the adjacent ester group. frontiersin.orgnih.gov

Table 1: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Favors Attack at C2 (α-attack) | Favors Attack at C3 (β-attack) |

| Mechanism | SN1-like (Acid-catalyzed) | SN2-like (Neutral/Basic) |

| Steric Hindrance | Less favorable | More favorable |

| Electronic Effects | Stabilized carbocation/transition state | Less influential |

| Nucleophile | Smaller, "harder" nucleophiles | Bulkier, "softer" nucleophiles |

Due to their relative inertness compared to N-acylated aziridines, N-alkyl aziridines often necessitate activation to undergo ring-opening with a wide range of nucleophiles. mdpi.comfrontiersin.org This is typically achieved by converting the nitrogen atom into a better leaving group, thereby increasing the electrophilicity of the ring carbons.

Lewis and Brønsted acids are common catalysts for this purpose. They coordinate to the lone pair of electrons on the aziridine nitrogen, forming a highly reactive aziridinium (B1262131) ion. This process significantly weakens the C-N bonds and makes the ring highly susceptible to nucleophilic attack. frontiersin.orgnih.gov For instance, trifluoroacetic acid has been shown to efficiently promote the ring-opening of 2-substituted aziridines. frontiersin.org Other electrophiles, such as alkyl triflates, can also be used to generate stable aziridinium ions that subsequently react with external nucleophiles. nih.govresearchgate.net

The activated aziridine ring of this compound can react with a variety of nucleophiles to generate highly functionalized acyclic amine derivatives.

Azides: The azide ion (N₃⁻), typically from sodium azide, is an effective nitrogen nucleophile. In an acid-catalyzed reaction, it will open the aziridine ring to produce β-azido-α-amino acid derivatives. The attack is generally regioselective for the less hindered C3 position, yielding ethyl 2-(ethylamino)-3-azidopropanoate. nih.govresearchgate.net

Hydrides: Strong hydride reagents like Lithium Aluminium Hydride (LiAlH₄) can induce ring-opening and concomitant reduction of the ester functionality. masterorganicchemistry.com The hydride ion (H⁻) acts as the nucleophile, attacking the ring, likely at the C3 position, to cleave the C-N bond. Simultaneously, LiAlH₄ will reduce the ethyl carboxylate group to a primary alcohol. youtube.comacs.org The final product after an aqueous workup would be 3-(ethylamino)propan-1-ol.

Organometallics: Carbon nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can also open the aziridine ring. However, their high reactivity often leads to competitive attack at the electrophilic carbonyl carbon of the ester group. youtube.com To achieve selective ring-opening, less reactive organometallic species like organocuprates are often employed, typically in conjunction with Lewis acid activation. frontiersin.org This alkylative ring-opening reaction proceeds via an aziridinium ion and provides a direct method for C-C bond formation, leading to novel amino acid derivatives. frontiersin.org

Table 2: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile/Reagent | Activating Agent | Primary Site of Attack | Expected Major Product |

| Sodium Azide (NaN₃) | H⁺ (e.g., TFA) | C3 | Ethyl 2-(ethylamino)-3-azidopropanoate |

| Lithium Aluminium Hydride (LiAlH₄) | None | C3 and Carbonyl C | 3-(ethylamino)propan-1-ol |

| Organocuprate (R₂CuLi) | Lewis Acid (e.g., BF₃·OEt₂) | C3 | Ethyl 3-alkyl-2-(ethylamino)propanoate |

Cycloaddition Reactions

Aziridines bearing electron-withdrawing groups are known to participate in pericyclic reactions, most notably as precursors to azomethine ylides for [3+2] cycloadditions.

The most significant pericyclic transformation of this compound involves its conversion into an azomethine ylide. This transformation is an electrocyclic ring-opening reaction that can be promoted either thermally or photochemically. ic.ac.ukwikipedia.orgrsc.org The presence of the ethyl carboxylate group at C2 facilitates this process by stabilizing the resulting 1,3-dipole.

Once formed, the azomethine ylide can be trapped in a [3+2] cycloaddition reaction with a wide variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings (pyrrolidines or dihydropyrroles). sci-rad.com This reaction is a powerful tool for constructing complex nitrogen-containing molecules with high stereocontrol. Lewis acids can also be used to catalyze the ring-opening and subsequent cycloaddition under milder conditions. nih.govresearchgate.net More recently, visible-light photocatalysis has emerged as a green and efficient method for promoting this transformation. organic-chemistry.org

The reaction proceeds with high regioselectivity, and the stereochemistry of the starting aziridine is often transferred to the pyrrolidine product. The conrotatory ring-opening of the aziridine dictates the geometry of the resulting azomethine ylide, which in turn controls the stereochemical outcome of the cycloaddition. ic.ac.uk

Beyond its role as a precursor to azomethine ylides for [3+2] cycloadditions, the pericyclic chemistry of the aziridine ring itself is dominated by the electrocyclic ring-opening process. This fundamental transformation is the gateway to its utility as a 1,3-dipole. While other, more complex pericyclic reactions involving aziridines exist, the thermal or photochemical electrocyclic C-C bond cleavage remains the most synthetically relevant pathway for aziridine-2-carboxylates. ic.ac.ukrsc.org This reactivity underscores the role of the strained three-membered ring as a latent 1,3-dipole, which is a cornerstone of its application in synthetic chemistry.

Electrophilic Transformations and Rearrangements

The reactivity of this compound is significantly influenced by the electrophilic character of the strained three-membered ring and the nucleophilicity of the nitrogen atom. Electrophilic attack on the nitrogen, followed by subsequent transformations, and the potential for thermally or photochemically induced rearrangements are key aspects of its chemical behavior.

N-Alkylation and Acylation Reactions

The nitrogen atom of the aziridine ring in this compound can be further functionalized through N-alkylation and N-acylation reactions. These reactions typically proceed via the formation of an aziridinium ion intermediate, which enhances the electrophilicity of the ring carbons and facilitates ring-opening reactions.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or triflates. The reaction involves the attack of the nucleophilic aziridine nitrogen on the electrophilic carbon of the alkylating agent. This process can activate the aziridine ring, making it more susceptible to nucleophilic attack. researchgate.netnih.gov For instance, the reaction with an ethylating agent would lead to a quaternary aziridinium salt. The formation of this aziridinium ion is a critical step that precedes ring-opening, as the non-activated aziridine is relatively inert to many nucleophiles. nih.gov

Similarly, N-acylation can be carried out using acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, which can also activate the aziridine ring. The reaction of an N-substituted aziridine-2-carboxylate (B8329488) with an acid chloride leads to the formation of an acylaziridinium ion intermediate. bioorg.org This intermediate is highly reactive and can undergo ring-opening by the counterion or another nucleophile present in the reaction mixture. bioorg.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile.

| Reactant | Reagent | Product Type | Intermediate |

| This compound | Alkyl Halide (e.g., Ethyl Iodide) | N,N-Dialkylaziridinium Salt | Quaternary Aziridinium Ion |

| This compound | Acid Chloride (e.g., Acetyl Chloride) | N-Acyl-N-ethylaziridinium Salt | Acylaziridinium Ion |

Sigmatropic Rearrangements and Their Mechanistic Implications

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. uh.edu In the context of this compound, the formation of an aziridinium ylide intermediate is a prerequisite for sigmatropic rearrangements. nih.govresearchgate.netnih.gov An aziridinium ylide can be generated from the reaction of the aziridine with a carbene or a carbene equivalent.

Once formed, the aziridinium ylide can undergo various sigmatropic rearrangements, such as the researchgate.netchemrxiv.org-Stevens rearrangement. nih.gov Mechanistic studies, often supported by computational calculations, suggest that these rearrangements are typically concerted processes. nih.gov The stereochemical outcome of the reaction is highly dependent on the geometry of the transition state.

For example, a hypothetical researchgate.netchemrxiv.org-sigmatropic rearrangement of an aziridinium ylide derived from this compound could lead to the formation of a five-membered ring system. The feasibility and stereoselectivity of such a rearrangement would be influenced by the substituents on the aziridine ring and the ylide carbon.

Recent research has also explored pseudo- nih.govnih.gov-sigmatropic rearrangements of vinyl aziridinium ylides to synthesize dehydropiperidines. rsc.org A novel rearrangement of 2-vinyl aziridine 2-carboxylates has been shown to produce chiral cyclic sulfoximines with complete stereocontrol. nih.gov These findings highlight the synthetic potential of sigmatropic rearrangements in transforming simple aziridines into more complex heterocyclic structures.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms of strained heterocycles like this compound. Theoretical studies provide valuable insights into reaction pathways, transition state geometries, and the factors governing reactivity and selectivity.

Theoretical Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are frequently employed to investigate the mechanisms of reactions involving aziridines and their derivatives. nih.govresearchgate.netresearchgate.net For instance, computational studies on the thermal rearrangement of N-acyl-2,2-dimethylaziridines have identified multiple competing reaction pathways, including hydrogen migration and ring-opening to form oxazolines. researchgate.net These studies involve the optimization of reactant, transition state, and product geometries, followed by frequency calculations to confirm the nature of the stationary points.

In the context of sigmatropic rearrangements, computational studies have been crucial in elucidating the energetics of aziridinium ylide formation and subsequent rearrangement pathways. nih.govresearchgate.netnih.gov DFT calculations can predict the activation barriers for different competing pathways, such as researchgate.netchemrxiv.org-Stevens rearrangement versus other potential reactions. nih.gov These theoretical investigations have provided strong evidence for concerted mechanisms in many of these rearrangements. nih.gov

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Mechanistic study of aziridine rearrangements | Identification of transition states and competing reaction pathways. researchgate.net |

| DFT with Solvent Modeling | Investigation of aziridinium ylide reactivity | Elucidation of the influence of non-covalent interactions on reaction outcomes. nih.govresearchgate.net |

Prediction of Reactivity and Selectivity Profiles

Computational models can also be used to predict the reactivity and selectivity of reactions involving this compound. For example, calculations can help predict the regioselectivity of nucleophilic ring-opening of the corresponding aziridinium ion. The relative energies of the transition states leading to the different possible products can be calculated to determine the most likely outcome.

Furthermore, computational studies can shed light on the factors that control the stereoselectivity of reactions. By analyzing the geometries and energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important in the context of sigmatropic rearrangements, where the stereochemistry of the product is determined by the facial selectivity of the migrating group.

Recent computational work has focused on the tunable reactivity of aziridinium ylides, demonstrating how subtle changes in substrate structure or reaction conditions can lead to divergent product outcomes. nih.govresearchgate.netchemrxiv.org These studies often employ a combination of experimental and computational approaches to develop predictive models for reaction selectivity.

Synthetic Utility As a Chiral Building Block and Advanced Intermediate

Precursors to Biologically Relevant Nitrogen-Containing Heterocycles

The ring strain of the aziridine (B145994) moiety in ethyl 1-ethylaziridine-2-carboxylate makes it an excellent electrophile, susceptible to attack by various nucleophiles. This reactivity is harnessed in ring-opening and ring-expansion reactions to generate larger, more stable heterocyclic systems that are prevalent in pharmaceuticals and natural products.

Synthesis of Oxazolidinones and Related Scaffolds

Oxazolidinones are a critical class of five-membered heterocycles, famously represented by antibiotics such as linezolid. This compound and its derivatives can be efficiently converted into 5-functionalized oxazolidinones. This transformation typically proceeds via activation of the aziridine nitrogen, followed by an intramolecular cyclization that incorporates a carbonyl group.

A novel, one-pot pathway facilitates the stereospecific conversion of 2-functionalized aziridines into the corresponding 5-functionalized oxazolidin-2-ones with retention of configuration. The reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile provides the 2-oxazolidinone-5-carboxylic acid ethyl ester in high yield. rsc.org The mechanism involves an initial acylation of the aziridine nitrogen, which activates the ring for a regioselective nucleophilic attack by the chloride ion at the C3 position. This is followed by an Sɴ2-type intramolecular cyclization, which expels the chloride and forms the oxazolidinone ring. rsc.org

This methodology has been applied to various 2-substituted aziridines, demonstrating its versatility in preparing a range of chiral oxazolidinone building blocks.

| Aziridine Reactant | Reagent | Product | Yield (%) | Reference |

| Ethyl N-((R)-1-phenylethyl)aziridine-2-carboxylate | Methyl Chloroformate | Ethyl 3-((R)-1-phenylethyl)-2-oxooxazolidine-5-carboxylate | 92% | rsc.org |

| (2S,1'R)-N-(1-Phenylethyl)-2-vinylaziridine | Methyl Chloroformate | (5S,1'R)-3-(1-Phenylethyl)-5-vinyloxazolidin-2-one | 88% | rsc.org |

| (2S,1'R)-2-Acetyl-N-(1-phenylethyl)aziridine | Methyl Chloroformate | (5S,1'R)-5-Acetyl-3-(1-phenylethyl)oxazolidin-2-one | 91% | rsc.org |

Routes to Pyrrolidines and Other Ring Systems

The transformation of aziridines into pyrrolidines, a common scaffold in many alkaloids and pharmaceuticals, represents a valuable ring-expansion strategy. One of the most effective methods involves the conversion of the aziridine into an azomethine ylide, which can then undergo a [3+2] cycloaddition reaction with an alkene or alkyne.

While a direct conversion of this compound is not extensively detailed, the general principle is well-established for similar aziridine-2-carboxylates. Thermally or photochemically induced electrocyclic ring-opening of the aziridine can generate the corresponding azomethine ylide. This highly reactive 1,3-dipole can be trapped in situ by a suitable dipolarophile. For example, the reaction of an N-alkyl-2-carboxylate aziridine with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD) would lead to the formation of a highly functionalized pyrrolidine ring system. The regioselectivity and stereoselectivity of such cycloadditions are often predictable and provide a powerful tool for constructing complex five-membered heterocycles. researchgate.netresearchgate.net

Intermediates for Modified Amino Acid Derivatives

The aziridine-2-carboxylate (B8329488) structure can be considered a constrained analog of both α- and β-amino acids. Nucleophilic ring-opening of the activated aziridine ring provides a powerful method for the stereocontrolled synthesis of a wide range of modified and unnatural amino acid derivatives.

Enantioselective Routes to α- and β-Amino Acids

The regioselectivity of the ring-opening reaction is a key factor in determining whether an α- or β-amino acid derivative is formed. Attack of a nucleophile at the C3 position of the aziridine ring leads to α-amino acid derivatives, while attack at the C2 (carbonyl-bearing) carbon would lead to β-amino acid derivatives.

The reaction of N-sulfonylated aziridine-2-carboxylic acids with higher-order organocuprates provides a highly regioselective route to homochiral α-amino acids. rsc.org The reaction proceeds via nucleophilic attack at the C3 position, with the sulfonyl group activating the ring and directing the regioselectivity. This method allows for the introduction of a variety of alkyl and aryl side chains. rsc.org

| Aziridine Reactant | Cuprate Reagent (R₂Cu(CN)Li₂) | Product (N-Tosyl-α-amino acid) | Yield (%) | Reference |

| (2S)-N-Tosylaziridine-2-carboxylic acid | R = Me | N-Tosyl-Alanine | 85% | rsc.org |

| (2S)-N-Tosylaziridine-2-carboxylic acid | R = n-Bu | N-Tosyl-Norleucine | 82% | rsc.org |

| (2S)-N-Tosylaziridine-2-carboxylic acid | R = Ph | N-Tosyl-Phenylalanine | 88% | rsc.org |

Conversely, β-amino acids can be accessed through alternative ring-opening strategies, often dependent on the substitution pattern and the nature of the nucleophile and activating group. For instance, palladium-catalyzed ring-opening of 2-alkoxycarbonylaziridines with arylboronic acids has been developed for the asymmetric preparation of enantiopure β²-amino acids. researchgate.net

Synthesis of Unnatural Amino Acids

The synthesis of unnatural amino acids is of great importance in medicinal chemistry for creating peptides and proteins with enhanced properties. nih.gov Aziridine-2-carboxylates are excellent precursors for this purpose, allowing for the introduction of diverse functionalities not found in natural amino acids.

An enantioefficient synthesis of optically pure unsaturated amino acids can be achieved through the nucleophilic ring opening of N-activated aziridine-2-carboxylate esters with carbonyl-stabilized Wittig reagents. This reaction yields an isolable phosphorus ylide intermediate resulting from the opening of the aziridine ring. This ylide can then react with various carbonyl compounds in a standard Wittig reaction to generate a wide range of unsaturated amino acids, such as (2S)-γ-methyleneglutamic acid. This approach highlights the utility of aziridines in building complex side chains through carbon-carbon bond formation.

Applications in Total Synthesis of Complex Molecules

The synthetic methodologies based on aziridine-2-carboxylates have found application in the total synthesis of complex, biologically active natural products, particularly alkaloids. These chiral building blocks allow for the efficient and stereocontrolled construction of the core heterocyclic skeletons of these molecules.

For example, a D-glucose-derived aziridine carboxylate was used as a key intermediate in the synthesis of polyhydroxylated piperidine and pyrrolidine alkaloids. rsc.org The synthesis began with the regioselective ring-opening of the aziridine using water as a nucleophile, which installed the necessary hydroxyl and amino functionalities with precise stereocontrol. Subsequent cyclization and functional group manipulations led to the successful synthesis of six- and five-membered azasugars, which are potent glycosidase inhibitors. rsc.org This work demonstrates how complex chiral information from a starting material like an aziridine-2-carboxylate can be effectively transferred to a complex target molecule, underscoring its value in advanced natural product synthesis. Although not this compound itself, this example showcases the power of the aziridine-2-carboxylate scaffold as a strategic building block in the assembly of intricate molecular architectures.

Strategic Incorporation into Natural Product Synthetic Endeavors

The aziridine ring is a key structural motif and a valuable synthetic intermediate in the synthesis of numerous natural products. Aziridine-2-carboxylic acid esters, such as this compound, serve as versatile three-carbon chiral synthons. Their utility lies in the ability to undergo facile ring-opening reactions with a wide range of nucleophiles. This process allows for the stereospecific introduction of nitrogen and another functional group into a carbon skeleton, a common strategy in the assembly of complex natural product frameworks.

The strategic value of this compound is demonstrated in its application as a precursor to vital amino acid and amino alcohol substructures. Through selective ring-opening at the less substituted carbon atom, the aziridine can yield vicinal amino alcohol derivatives. This transformation is a cornerstone in the synthesis of molecules such as sphingosines and other related bioactive lipids. Furthermore, the inherent chirality of the aziridine-2-carboxylate can be leveraged to direct the stereochemical outcome of subsequent reactions, ensuring the desired enantiomeric purity in the final natural product.

Construction of Stereochemically Defined Polyfunctionalized Structures

This compound is a powerful tool for the construction of molecules with multiple, well-defined stereocenters. The predictable stereochemistry of its ring-opening reactions makes it an excellent chiral building block. The reaction of the aziridine ring with various nucleophiles proceeds with high stereoselectivity, typically through an S(_N)2 mechanism, resulting in the inversion of configuration at the center of attack. This provides a reliable method for establishing specific stereochemical relationships in the target molecule.

For instance, the reductive opening of the aziridine ring using catalytic hydrogenation can lead to the formation of specific amino acid esters. The stereochemical outcome of such reactions is precisely controlled by the configuration of the starting aziridine. This control is crucial for synthesizing biologically active peptides and other complex molecules where stereochemistry dictates function.

Table 1: Representative Stereoselective Ring-Opening Reaction

| Reactant | Reagents | Major Product | Stereochemical Outcome |

| Ethyl (2R)-1-ethylaziridine-2-carboxylate | LiAlH(_4) | (R)-2-(ethylamino)propan-1-ol | Retention at C2 |

| Ethyl (2R)-1-ethylaziridine-2-carboxylate | H(_2), Pd/C | Ethyl (R)-2-(ethylamino)propanoate | Retention at C2 |

| Ethyl (2R)-1-ethylaziridine-2-carboxylate | Me(_2)CuLi | Ethyl (S)-3-(ethylamino)butanoate | Inversion at C3 |

Role in Polymer Chemistry as a Monomer Precursor

Beyond its use in small molecule synthesis, this compound can function as a monomer precursor for the synthesis of specialized polymers. The high ring strain of the aziridine moiety makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated under cationic or anionic conditions. researchgate.net

In a typical cationic ring-opening polymerization (CROP), an electrophilic initiator activates the aziridine nitrogen, rendering the ring carbons susceptible to nucleophilic attack by another monomer molecule. nih.govresearchgate.net This process propagates, leading to the formation of a linear polymer chain, specifically a derivative of poly(ethyleneimine) (PEI) with ethyl carboxylate side chains. The presence of the ester group can influence the polymerization process and provides a handle for post-polymerization modification.

Anionic ring-opening polymerization (AROP) is also possible, particularly when the aziridine nitrogen is activated by an electron-withdrawing group. nih.govnih.gov While the N-ethyl group is not strongly withdrawing, conditions can be tailored to facilitate this mechanism. The resulting polymers are of interest for various applications due to the combination of the polyamine backbone and the functional carboxylate side groups. It is the process of polymerization that is of interest, forming linear polymers from these strained heterocyclic monomers. researchgate.netnih.gov

Table 2: Components for Cationic Ring-Opening Polymerization (CROP)

| Component | Example | Role in Polymerization |

| Monomer | This compound | The repeating unit of the final polymer. |

| Initiator | Methyl triflate (MeOTf) | Electrophilic species that activates the monomer and starts the polymerization chain. nih.gov |

| Solvent | Acetonitrile (MeCN) | Provides a medium for the reaction to occur. |

| Conditions | Anhydrous, inert atmosphere | Prevents premature termination of the growing polymer chains. |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Continuous Processing

The synthesis of aziridines often involves the use of hazardous and unstable reagents, such as ethyl diazoacetate (EDA). The explosive nature of EDA has traditionally limited its application in large-scale industrial processes. nih.govnih.gov Continuous flow chemistry offers a compelling solution to this challenge by enabling the on-demand, in-situ generation and immediate consumption of such reagents in a controlled microreactor environment. nih.govnih.govrsc.orgresearchgate.net

Recent advancements have demonstrated the successful synthesis of EDA in flow systems, utilizing a biphasic mixture of an aqueous solution of glycine (B1666218) ethyl ester and sodium nitrite (B80452) with an organic solvent like dichloromethane. nih.govresearchgate.net This approach allows for excellent control over reaction parameters, including temperature and residence time, leading to high yields and enhanced safety by minimizing the accumulation of the explosive diazo compound. nih.gov

Table 1: Optimized Conditions for Ethyl Diazoacetate Synthesis in Flow

| Parameter | Optimized Value | Reference |

| Residence Time | 20 seconds | nih.gov |

| Temperature | 50 °C | nih.gov |

| Stoichiometry | 1.5 equivalents of NaNO₂ | nih.gov |

| pH | 3.5 | nih.gov |

The integration of EDA generation with subsequent aziridination reactions in a continuous flow setup represents a significant step forward. rsc.org This streamlined process not only improves safety but also has the potential to enhance reaction efficiency and facilitate easier scale-up, making the synthesis of compounds like ethyl 1-ethylaziridine-2-carboxylate more amenable to industrial production. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Transformations

The development of novel and efficient catalytic systems is central to advancing the chemistry of this compound. The catalytic asymmetric aziridination of imines with ethyl diazoacetate is a primary method for accessing these chiral heterocycles. capes.gov.br A significant focus of current research is on catalysts that can control both diastereoselectivity and enantioselectivity.

Chiral Brønsted acids, particularly those derived from vaulted biaryl ligands like VANOL and VAPOL, have emerged as powerful catalysts for this transformation. msu.edumsu.edu These polyborate-based catalysts have demonstrated high levels of asymmetric induction in the reaction of imines with ethyl diazoacetate, leading to the formation of cis-aziridines in high enantiomeric excess. msu.edu The catalyst's structure can be fine-tuned to influence the stereochemical outcome, offering a versatile tool for asymmetric synthesis. msu.edu

Lanthanide triflates have also been explored as catalysts for aziridination reactions in protic media, providing an alternative to traditional systems. capes.gov.br Furthermore, research into the mechanism of these catalytic reactions, including the role of catalyst-substrate interactions, is crucial for the rational design of new and improved catalysts. msu.edu The ability to reverse diastereoselectivity from cis to trans by modifying the diazo compound (e.g., using a diazoacetamide (B1201003) instead of a diazoacetate) with the same catalyst enantiomer highlights the sophisticated level of control that is now possible. msu.edu

Table 2: Comparison of Catalytic Systems for Asymmetric Aziridination

| Catalyst System | Key Features | Typical Substrates | Reference |

| VANOL/VAPOL Boroxinate | High enantioselectivity for cis-aziridines, tunable. | Diarylmethyl imines, ethyl diazoacetate | msu.edumsu.edu |

| Lanthanide Triflates | Effective in protic media. | Imines, ethyl diazoacetate | capes.gov.br |

Expanding the Substrate Scope for Asymmetric Reactions

A major goal in the field is to broaden the range of substrates that can be effectively used in the asymmetric synthesis of aziridine-2-carboxylates. This involves exploring the reactivity of various imines and diazo compounds to generate a diverse library of functionalized aziridines. msu.edumsu.edu

The development of imines with novel N-substituents, such as dianisylmethyl (DAM) and tetramethyldianisylmethyl (MEDAM), has been shown to significantly enhance reactivity and asymmetric induction compared to more traditional N-substituents like the benzhydryl group. msu.edu MEDAM imines, in particular, have proven superior for reactions involving imines derived from a wide array of both aromatic and aliphatic aldehydes, achieving average enantiomeric excesses of 96-97%. msu.edu

The scope of the reaction is not limited to aromatic aldehydes; imines derived from primary, secondary, and tertiary aliphatic aldehydes have also been successfully employed, demonstrating the broad applicability of these catalytic systems. msu.edu This expansion of the substrate scope is critical as it allows for the synthesis of a wider variety of chiral building blocks, including those that can be deprotected to yield N-H aziridines, which are versatile intermediates for further functionalization. msu.edu

Bio-inspired Synthetic Applications (excluding biological activity)

The inherent ring strain of the aziridine (B145994) ring makes this compound and its analogs highly valuable intermediates in synthetic chemistry, particularly for bio-inspired applications. clockss.org While excluding direct biological activity, the focus lies on their use as chiral synthons to construct complex molecular architectures inspired by natural products.

Aziridine-2-carboxylates serve as precursors to a variety of non-natural α- and β-amino acids, which are important components in the design of peptidomimetics and other biologically inspired macromolecules. clockss.orgrsc.org The regioselective ring-opening of the aziridine with various nucleophiles provides a powerful strategy for introducing molecular diversity. clockss.org For instance, the reaction of N-protected aziridine-2-carboxylic acids with organocuprates can lead to the formation of novel α-amino acid derivatives. rsc.org

Furthermore, these aziridines are employed as key building blocks in the total synthesis of complex natural products. nih.gov Their stereochemistry can be strategically transferred to the target molecule, making them powerful tools in asymmetric synthesis. The ability to function as a "chiral synthon combined with a chiral auxiliary" allows for the controlled construction of multiple stereocenters. nih.gov This bio-inspired approach to synthesis leverages the unique reactivity of the aziridine ring to access novel chemical space and construct intricate molecular scaffolds that mimic the complexity of natural systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 1-ethylaziridine-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of amino acid derivatives under basic conditions. For example, reacting an appropriate precursor (e.g., aziridine-2-carboxylic acid derivatives) with ethyl halides in ethanol or acetone under reflux (60–80°C) for 6–12 hours . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity. Monitoring reaction progress by TLC and confirming purity via HPLC or GC-MS ensures reproducibility.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation involves a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituent positions and confirm ester functionality (e.g., carbonyl resonance at ~170 ppm in C NMR) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves stereochemistry and bond angles, critical for verifying the strained aziridine ring geometry .

Q. What are the key reactivity patterns of this compound under mild conditions?

- Methodological Answer : The compound undergoes nucleophilic ring-opening reactions due to its strained three-membered ring. For example:

- With amines : In ethanol at 25°C, primary amines attack the β-carbon of the aziridine, yielding β-amino esters. Reaction progress is monitored via H NMR for loss of aziridine proton signals (δ ~2.5 ppm) .

- Acid-catalyzed hydrolysis : Concentrated HCl (1M) at 50°C cleaves the ester to produce aziridine-2-carboxylic acid, confirmed by FTIR (C=O stretch at 1720 cm⁻¹) .

Advanced Research Questions

Q. How does stereoelectronic control influence the regioselectivity of this compound in ring-opening reactions?

- Methodological Answer : The reaction pathway is governed by the interplay of ring strain and electronic effects. Computational studies (DFT at B3LYP/6-31G* level) reveal that nucleophiles preferentially attack the less substituted carbon due to lower transition-state energy. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can resolve competing mechanisms (e.g., SN2 vs. ring-expansion pathways) .

Q. What strategies address contradictions in reported pKa values for this compound derivatives?

- Methodological Answer : Discrepancies in pKa (e.g., ~4.5 in some studies vs. ~5.2 in others) arise from solvent polarity and measurement techniques. To reconcile

- Use potentiometric titrations in standardized buffers (e.g., 0.1M KCl) at 25°C.

- Apply Abraham solvation parameters to extrapolate values across solvents .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) evaluate binding affinity to targets like enzymes or receptors. For instance:

- Step 1 : Optimize ligand geometry using Gaussian09 (MP2/cc-pVTZ).

- Step 2 : Dock into protein active sites (PDB ID: 1XYZ) with flexible side chains.

- Step 3 : Validate predictions via in vitro assays (e.g., IC50 measurements) .

Q. What experimental designs minimize side reactions during this compound functionalization?

- Methodological Answer : Competing ester hydrolysis or ring polymerization is mitigated by:

- Low-temperature reactions : Conduct alkylations at –20°C in anhydrous THF with NaH as a base.

- Protecting groups : Temporarily mask the aziridine nitrogen with Boc groups, removed later via TFA .

Q. How is this compound utilized in medicinal chemistry lead optimization?

- Methodological Answer : The compound serves as a scaffold for bioactive analogs. For example:

- Step 1 : Introduce sulfonamide substituents via Mitsunobu reaction (DIAD, PPh3).

- Step 2 : Screen analogs against cancer cell lines (MTT assay) to identify hits with IC50 <10 μM.

- Step 3 : Optimize pharmacokinetics via logP adjustments (e.g., adding polar groups) .

Data Presentation Guidelines

- Structural Data : Include bond lengths/angles from X-ray studies (e.g., C-N = 1.47 Å, C-O = 1.21 Å) .

- Reactivity Tables : Compare yields and conditions for ring-opening reactions (e.g., 85% yield with EtNH2 vs. 72% with PhNH2 at 25°C) .

- Safety Protocols : Follow PPE guidelines (gloves, goggles, fume hood) as per SDS recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.